2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20393685
InChI: InChI=1S/C6H10ClNO4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2
SMILES:
Molecular Formula: C6H10ClNO4S
Molecular Weight: 227.67 g/mol

2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride

CAS No.:

Cat. No.: VC20393685

Molecular Formula: C6H10ClNO4S

Molecular Weight: 227.67 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride -

Specification

Molecular Formula C6H10ClNO4S
Molecular Weight 227.67 g/mol
IUPAC Name 2-morpholin-4-yl-2-oxoethanesulfonyl chloride
Standard InChI InChI=1S/C6H10ClNO4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2
Standard InChI Key SMSGLBDELPBLSD-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-morpholin-4-yl-2-oxoethanesulfonyl chloride, reflects its core structure: a morpholine ring (C₄H₈NO) linked to a sulfonyl chloride group (–SO₂Cl) via a ketone-bridged ethylene chain. Its molecular formula, C₆H₁₀ClNO₄S, corresponds to a molecular weight of 227.67 g/mol . Key synonyms include 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonyl chloride and AKOS024097382, as standardized in PubChem .

Structural Analysis

The compound’s 2D structure (Fig. 1) reveals a planar morpholine ring connected to a linear sulfonyl chloride group through a ketone (–C=O) at the β-position. Computational models predict a zwitterionic resonance structure due to the electron-withdrawing sulfonyl chloride and electron-donating morpholine groups . The 3D conformation, stabilized by intramolecular hydrogen bonding between the morpholine’s oxygen and the sulfonyl group, enhances its reactivity in electrophilic substitutions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight227.67 g/mol
Melting PointNot reported
Boiling PointDecomposes at >150°C
SolubilitySoluble in DCM, THF, acetonitrile
StabilityHydrolyzes in aqueous media

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the chlorosulfonation of 2-morpholin-4-yl-2-oxoethanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patent by details a scalable method:

  • Sulfonation: Reacting morpholine with ethylene sulfonic acid under acidic conditions yields 2-morpholin-4-yl-2-oxoethanesulfonic acid.

  • Chlorination: Treating the sulfonic acid with excess SOCl₂ in dichloromethane at 0–5°C produces the sulfonyl chloride in 85–92% yield .

Alternative routes employ 2,2,2-trifluoroethanesulfonyl chloride as a chlorinating agent in tetrahydrofuran (THF), though this method is less cost-effective .

Optimization and Challenges

Key challenges include minimizing hydrolysis during chlorination and achieving high purity (>98%). Process optimizations recommend:

  • Low-temperature reactions (0–10°C) to suppress side reactions.

  • Anhydrous conditions with molecular sieves to sequester water .

  • Inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .

Pharmaceutical and Industrial Applications

Role in Drug Synthesis

This compound is critical for introducing sulfonamide groups into bioactive molecules. For example, in the synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]butan-2-amine, it facilitates the formation of a sulfonate leaving group, enabling nucleophilic displacement by amines . The resulting triazolopyrazines exhibit antimicrobial activity against E. coli (MIC: 5 μM) and S. aureus .

Structure-Activity Relationships (SAR)

The morpholine ring enhances water solubility and metabolic stability, while the sulfonyl chloride acts as a chemoselective handle for conjugating amines or alcohols . Chlorine’s electronegativity increases the compound’s reactivity in SN2 reactions, as evidenced by its use in synthesizing kinase inhibitors .

Table 2: Representative Pharmaceutical Targets

Target CompoundTherapeutic AreaRole of Sulfonyl Chloride
Triazolopyrazine derivativesAntibacterial agentsLeaving group for amine coupling
Kinase inhibitorsOncologyElectrophilic warhead
MES buffer derivativesBiochemical assaysZwitterionic stabilization

Recent Advances and Future Directions

Green Chemistry Approaches

Recent patents emphasize enzymatic sulfonation using Bacillus subtilis sulfotransferases to reduce reliance on SOCl₂, achieving 70–80% yield with minimal waste .

Expanding Biomedical Applications

Ongoing research explores its use in PROTACs (Proteolysis-Targeting Chimeras) for degrading oncogenic proteins. The sulfonyl chloride’s ability to crosslink cysteine residues enables targeted protein degradation .

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